N-Allyl-3,4-dimethoxycinnamamide

Description

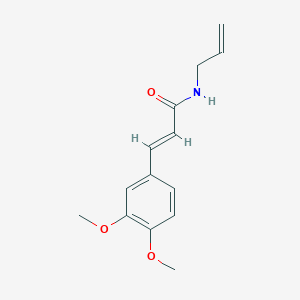

N-Allyl-3,4-dimethoxycinnamamide (CAS: 73664-69-4) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Structurally, it features a cinnamamide backbone substituted with two methoxy groups at the 3- and 4-positions of the benzene ring and an allyl group attached to the amide nitrogen. Its SMILES notation is COC1=C(C=C(C=C1)C(=O)NCC=C)OC, and its InChIKey is DISIZJPNVAUNCI-UHFFFAOYSA-N .

The compound is synthesized via a multi-step process:

Synthesis of N-Allyl-3,4-dimethoxy-aniline (18a): Allyl bromide reacts with 3,4-dimethoxyaniline in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 18a as a pale yellowish oil with a 51% yield .

Formation of this compound (18b): 18a undergoes coupling with Boc-Gly-OH using T3P® and DIEA in ethyl acetate, producing 18b in quantitative yield (100%). The product has a molecular weight of 351.1 g/mol and confirmed NMR signals (e.g., δ 6.80–6.70 ppm for aromatic protons) .

Deprotection to 18c: Removal of the Boc group with trifluoroacetic acid (TFA) yields 18c, retaining the allyl and methoxy substituents .

This compound is primarily used in pharmacological research, particularly as an intermediate in synthesizing bile acid receptor agonists .

Properties

CAS No. |

16873-88-4 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |

InChI |

InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |

InChI Key |

BBCDSKLCWPXIKJ-SOFGYWHQSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |

Synonyms |

N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological Relevance

- This compound is a key precursor in developing G-protein-coupled bile acid receptor 1 (GPBAR1) agonists , which have implications for metabolic disorder therapeutics .

- In contrast, caffeic acid is primarily investigated for its antioxidant properties, while the benzodioxole derivative is explored in food additive safety studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.